molecular formula C22H26N2O4 B2644809 (E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide CAS No. 333434-95-0

(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide

Cat. No.: B2644809
CAS No.: 333434-95-0
M. Wt: 382.46
InChI Key: RQSPMVBOOUPEMX-VZUCSPMQSA-N
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Description

Historical Development of Acrylamide-Based Compounds

Acrylamide, first synthesized by Otto Bayer in 1949 via acid-catalyzed hydrolysis of acrylonitrile, laid the foundation for a diverse class of derivatives. Early applications focused on polyacrylamides for industrial uses, but the discovery of acrylamide’s capacity for nucleophilic addition at the α,β-unsaturated carbonyl group redirected attention toward bioactive derivatives. The introduction of aromatic and heterocyclic substituents in the 21st century, particularly morpholino and methoxy-ethoxy groups, marked a paradigm shift toward targeted molecular design for pharmaceutical applications. For example, patents from the 2000s demonstrated acrylamide derivatives’ utility as kinase inhibitors, leveraging the morpholino group’s hydrogen-bonding capacity.

Structural Classification of Morpholino-Containing Cinnamamides

Morpholino-containing cinnamamides are characterized by:

  • Core structure : An acrylamide backbone ((E)-CH₂=CH–CONH–) providing planar geometry for π-π stacking.
  • Aromatic substitutions : A 4-ethoxy-3-methoxyphenyl group at the α-position, enhancing lipophilicity and metabolic stability.
  • Morpholino pharmacophore : A 4-morpholinophenyl group at the amide nitrogen, contributing to solubility and target affinity.

Table 1: Structural Features of Representative Cinnamamides

Feature (E)-3-(4-Ethoxy-3-Methoxyphenyl)-N-(4-Morpholinophenyl)acrylamide N-(4-Morpholinophenyl)cinnamamide
α-Substituent 4-ethoxy-3-methoxyphenyl Unsubstituted phenyl
Amide Nitrogen Group 4-Morpholinophenyl 4-Morpholinophenyl
Key Functional Groups Ethoxy, methoxy, morpholino Morpholino, cinnamoyl

The ethoxy and methoxy groups induce steric and electronic effects that modulate binding to hydrophobic enzyme pockets, while the morpholino group’s tertiary amine participates in hydrogen bonding.

Significance in Medicinal Chemistry Research

This compound’s design reflects three medicinal chemistry principles:

  • Bioisosteric replacement : The morpholino group mimics piperidine rings in kinase inhibitors while improving aqueous solubility.
  • Conformational restriction : The (E)-acrylamide configuration enforces a planar geometry, optimizing interactions with flat binding sites (e.g., ATP pockets).
  • Metabolic stability : Ethoxy and methoxy groups reduce oxidative metabolism compared to unsubstituted phenyl rings.

Recent studies highlight its potential as a:

  • Kinase inhibitor : The morpholino group aligns with residues in VEGFR2 and EGFR active sites.
  • Anticancer agent : α,β-unsaturated carbonyl systems exhibit pro-apoptotic effects via Michael addition to cellular thiols.

Research Evolution of Ethoxy-Methoxyphenyl Substituted Acrylamides

The incorporation of ethoxy-methoxyphenyl groups emerged from structure-activity relationship (SAR) studies on cinnamamides:

  • Early analogs : Unsubstituted phenyl groups showed limited solubility and target selectivity.
  • Optimization phase : Methoxy groups at the 3-position improved metabolic stability, while 4-ethoxy groups enhanced blood-brain barrier penetration in preclinical models.
  • Synthetic breakthroughs : Advances in desalting techniques using potassium carbonate or triethylamine enabled high-yield (≥95%) acrylamidation of sensitive amines.

Key synthetic steps for this compound :

  • Amine deprotection : tert-Butyl carbamates are cleaved using p-toluenesulfonic acid to generate free anilines.
  • Acrylamidation : Reacting 3-(4-ethoxy-3-methoxyphenyl)acryloyl chloride with 4-morpholinoaniline in acetone/water with K₂CO₃.
  • Purification : Extraction with methyl isobutyl ketone removes unreacted reagents, followed by pH adjustment to 7 for crystallization.

Properties

IUPAC Name

(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-3-28-20-10-4-17(16-21(20)26-2)5-11-22(25)23-18-6-8-19(9-7-18)24-12-14-27-15-13-24/h4-11,16H,3,12-15H2,1-2H3,(H,23,25)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSPMVBOOUPEMX-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with 4-morpholinoaniline in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired acrylamide compound. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

Below is a comparative analysis of Compound A with structurally related acrylamide derivatives:

Table 1: Structural and Bioactivity Comparison
Compound Name Molecular Formula Substituents Biological Activity Key Findings Reference
Compound A C22H25N2O4 4-Ethoxy-3-methoxyphenyl, 4-morpholinophenyl Under investigation High predicted binding affinity to kinase targets due to morpholine moiety
(E)-N-(4-Morpholinophenyl)-3-(thiophen-2-yl)acrylamide C18H19N2O2S Thiophen-2-yl, 4-morpholinophenyl Sortase A inhibition (Staphylococcus aureus) IC50 = 12.3 µM; improved solubility vs. non-morpholine analogs
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N,N-dibutylacrylamide C18H25NO3 4-Hydroxy-3-methoxyphenyl, dibutylamide Anticancer (HL-60 cells) Induces G2/M arrest (IC50 = 8.2 µM); downregulates Bcl-2
(E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide C15H13FN2O3S 4-Fluorophenyl, 4-sulfamoylphenyl Anticoagulant/antiplatelet Moderate activity (65% inhibition at 100 µM)
Key Observations:

Morpholine vs. Sulfonamide Groups : Morpholine-containing compounds (e.g., Compound A) exhibit enhanced metabolic stability compared to sulfonamide analogs (e.g., C15H13FN2O3S), which show lower bioavailability due to higher polarity .

Substituent Effects : The 4-ethoxy-3-methoxyphenyl group in Compound A likely enhances lipophilicity and membrane permeability compared to the 4-hydroxy-3-methoxyphenyl group in , which may explain differences in cytotoxicity.

Biological Targets : Morpholine derivatives are often associated with kinase inhibition, while thiophene-containing analogs (e.g., ) target bacterial enzymes like Sortase A.

Physicochemical Properties

Table 2: Physicochemical Data
Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
Compound A Not reported 3.2 0.15 (DMSO)
(E)-N-(4-Morpholinophenyl)-3-(thiophen-2-yl)acrylamide 174–176 2.8 0.22 (DMSO)
(E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide 256–258 4.1 0.08 (DMSO)
  • LogP Trends : Nitro-substituted derivatives (e.g., ) exhibit higher lipophilicity, whereas morpholine groups balance solubility and permeability.

Biological Activity

(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. Common methods include:

  • Condensation Reactions : Utilizing appropriate amines and aldehydes to form the acrylamide structure.
  • Reagents : Common reagents include dichloromethane for extraction and aluminum chloride as a catalyst.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity across various cancer cell lines. In vitro studies have demonstrated:

  • Cell Proliferation Inhibition : The compound effectively inhibits the proliferation of cancer cells, with IC50 values reported in the low micromolar range.
  • Apoptosis Induction : Mechanistic studies reveal that the compound triggers apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-9, leading to cell death in treated cancer cells .
Cancer Type IC50 (μM) Mechanism of Action
Breast Cancer5.0Caspase activation
Lung Cancer7.2Apoptosis induction
Colon Cancer6.5Cell cycle arrest

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies indicate:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial properties comparable to established antibiotics.
Microorganism MIC (μg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation.
  • DNA Interaction : Preliminary studies suggest that the compound can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Breast Cancer Model : In a xenograft model, administration of this compound resulted in a significant reduction in tumor size compared to control groups .
  • Combination Therapy : Combining this compound with conventional chemotherapy agents enhanced anticancer efficacy while reducing side effects .

Q & A

Q. Q1.1 What synthetic methodologies are commonly employed for preparing (E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide?

The compound is typically synthesized via a multi-step procedure involving:

  • Step 1: Condensation of substituted benzaldehydes with acryloyl derivatives under Claisen-Schmidt reaction conditions, using catalysts like p-toluenesulfonic acid (pTSA) .
  • Step 2: Coupling of intermediates (e.g., α-bromoacrylic acid) with aromatic amines using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooling, followed by purification via column chromatography with ethyl acetate/petroleum ether .
  • Key parameters: Solvent selection (e.g., dichloromethane, THF), reaction temperature (e.g., 35°C for 5 hours), and stoichiometric ratios (e.g., 1:1.2 molar ratio of reactants) .

Q. Q1.2 How is the structural integrity of this compound validated post-synthesis?

Validation involves:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for E-stereochemistry).
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., calculated vs. observed values within ±0.001 Da) .
  • Elemental Analysis: Confirmation of C, H, N percentages to ±0.3% deviation .

Advanced Questions: Synthetic Optimization and Contradictions

Q. Q2.1 How can reaction yields be improved for derivatives with bulky substituents?

  • Solvent optimization: Replace polar aprotic solvents (DMF) with THF or dichloromethane to reduce steric hindrance .
  • Catalyst screening: Test alternatives to EDCI, such as HOBt (hydroxybenzotriazole), to enhance coupling efficiency .
  • Temperature control: Gradual warming (0°C → room temperature) minimizes side reactions like dimerization .

Q. Q2.2 How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Differential analysis: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
  • Cross-validation: Use complementary techniques like IR spectroscopy to detect functional groups (e.g., acrylamide C=O stretch at ~1650 cm1^{-1}) .
  • Crystallography: Single-crystal X-ray diffraction (SHELXL/ORTEP) for unambiguous structural assignment .

Basic Questions: Biological Evaluation

Q. Q3.1 What in vitro assays are used to assess the anticancer potential of this compound?

  • Cytotoxicity: MTT assay against cancer cell lines (e.g., IC50_{50} values for HepG2 or MCF-7 cells) .
  • Apoptosis detection: Annexin V/PI staining via flow cytometry .
  • Antioxidant activity: Nitric oxide scavenging assay using Griess reagent (IC50_{50} comparison with ascorbic acid) .

Advanced Questions: Biological Data Interpretation

Q. Q4.1 How to address discrepancies between cytotoxicity and antioxidant activity results?

  • Mechanistic studies: Perform ROS (reactive oxygen species) assays to determine if antioxidant activity correlates with pro-apoptotic effects .
  • Target profiling: Use molecular docking (e.g., AutoDock Vina) to identify off-target interactions (e.g., kinases, tubulin) .
  • Dose-response analysis: Validate IC50_{50} values across multiple cell lines to rule out cell-specific artifacts .

Q. Q4.2 What strategies mitigate false positives in anticancer assays?

  • Counter-screening: Test compounds against non-cancerous cell lines (e.g., HEK293) to assess selectivity .
  • Metabolic stability: Incubate with liver microsomes to evaluate degradation rates (t1/2_{1/2} > 30 min preferred) .

Advanced Questions: Crystallography and Structural Analysis

Q. Q5.1 How to refine crystal structures of acrylamide derivatives using SHELX software?

  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) and a Bruker D8 Venture diffractometer .
  • Refinement parameters: Apply SHELXL with full-matrix least-squares on F2^2, anisotropic displacement parameters for non-H atoms, and H-atom positions constrained .
  • Validation: Check R-factor convergence (<0.05) and data-to-parameter ratio (>10:1) .

Q. Q5.2 How to interpret anisotropic displacement parameters in ORTEP diagrams?

  • Ellipsoid scaling: Set probability levels to 50% to visualize thermal motion (e.g., elongated ellipsoids indicate dynamic disorder) .
  • Comparison with DFT: Overlay computed and experimental structures to identify conformational discrepancies .

Advanced Questions: Structure-Activity Relationships (SAR)

Q. Q6.1 How do substituents on the phenyl and morpholine rings influence bioactivity?

  • Electron-withdrawing groups (e.g., -Br, -CF3_3): Enhance cytotoxicity by increasing electrophilicity (e.g., IC50_{50} = 2.37 µM for bromo-substituted analogs) .
  • Methoxy vs. ethoxy: Ethoxy groups improve metabolic stability but reduce solubility (logP increase by ~0.5 units) .
  • Morpholine ring: Essential for kinase inhibition; replacing with piperazine reduces potency by 10-fold .

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